5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound It belongs to the class of thiazoloquinazolines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves a multi-step process. One common method is the three-component condensation reaction. This involves the reaction of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters . The reaction is carried out in the presence of weak organic bases such as triethylamine (TEA) in dimethylformamide (DMF) at 50°C for 1 hour . The resulting product is a yellow crystalline compound that is soluble in DMSO and DMF but poorly soluble in ethanol and isopropanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide or thioxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Studies have indicated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit cancer cell proliferation.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with biological targets such as MALT1 protease.
Chemical Research: It serves as a model compound for studying the reactivity and stability of thiazoloquinazolines.
Mechanism of Action
The mechanism of action of 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts bacterial cell wall synthesis or inhibits essential enzymes . As an anticancer agent, it may induce apoptosis in cancer cells by targeting key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline: This compound shares a similar core structure but lacks the N-pentyl and carboxamide groups.
N-(3,5-Dichlorophenyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide: This derivative has dichlorophenyl substitution, which may alter its biological activity.
Uniqueness
The presence of the N-pentyl and carboxamide groups in 5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide enhances its lipophilicity and potential for hydrogen bonding, which can improve its interaction with biological targets and its overall efficacy as a therapeutic agent.
Properties
Molecular Formula |
C16H17N3O2S2 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
5-oxo-N-pentyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-3-6-9-17-15(21)12-13-18-14(20)10-7-4-5-8-11(10)19(13)16(22)23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
IHKLMPGCYJKBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C2NC(=O)C3=CC=CC=C3N2C(=S)S1 |
Origin of Product |
United States |
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